
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
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Description
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide, identified by CAS number 879478-31-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H13N3O5 |
Molecular Weight | 339.302 g/mol |
LogP | 2.07 |
Density | 1.5 ± 0.1 g/cm³ |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent by targeting the FtsZ protein, which is crucial for bacterial cell division. The benzodioxane–benzamide class has emerged as promising candidates for inhibiting FtsZ, which is conserved across various bacterial species including both Gram-positive and Gram-negative bacteria .
FtsZ polymerization is essential for bacterial cell division; thus, inhibiting this process can lead to cell filamentation and eventual lysis. In vitro studies have shown that derivatives of benzodioxane-benzamide compounds exhibit significant inhibitory effects on FtsZ function, with minimal inhibitory concentrations (MIC) reported as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzodioxole and quinazoline moieties can significantly impact biological activity. For instance, the introduction of hydroxyl groups on the ethylenic linker has been found to enhance antimicrobial efficacy while maintaining favorable pharmacokinetic properties .
Case Studies
- Inhibition of E. coli : A study demonstrated that derivatives such as FZ116 showed strong in vitro inhibition of E. coli FtsZ, leading to disrupted cell division patterns . Fluorescent microscopy revealed changes in FtsZ assembly dynamics in treated cells compared to controls.
- Psychopharmacological Effects : Another investigation into related compounds indicated that certain derivatives exhibited novel psychoactive effects without hallucinogenic properties, suggesting potential therapeutic applications in psychotherapy .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-15(22-10-20-14-6-4-3-5-13(14)19(22)24)18(23)21-12-7-8-16-17(9-12)26-11-25-16/h3-10,15H,2,11H2,1H3,(H,21,23) |
InChI Key |
HXSVQPUEWJSWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.